Gabaculine acts as an irreversible, "suicide" inhibitor of GABA transaminase. Its structure mimics that of the natural substrate, GABA, allowing it to enter the enzyme's active site. The inhibition process involves a specific aromatization mechanism [1] [2].
The following diagram illustrates the established mechanism by which this compound irreversibly inhibits GABA transaminase.
Diagram of this compound's irreversible inhibition mechanism via aromatization.
This compound's effects are well-documented in preclinical studies, primarily in animal models and plant systems.
Early studies in mice established this compound's fundamental pharmacological effects, summarized in the table below.
| Study Aspect | Key Findings in Mice |
|---|---|
| GABA Level Increase | Time-dependent, significant increase in brain GABA levels [1]. |
| Anticonvulsant Effect | Provided protection against seizures induced by chemoconvulsants or electroshock [1]. |
| Toxicity (Acute) | Extremely potent and toxic; ED₅₀ (anticonvulsant): 35 mg/kg; LD₅₀: 86 mg/kg [1]. |
A 1982 study on rat retinas provides a classic example of an experimental protocol using this compound to measure GABA synthesis rates [3]:
In plants, this compound is used to study the tetrapyrrole biosynthesis pathway, which produces essential pigments like chlorophyll and phytochrome [4] [5].
When using this compound in experimental settings, consider the following based on the search results:
This compound is a powerful tool for:
GABA-T (4-aminobutyrate transaminase), encoded by the ABAT gene, is a pyridoxal phosphate-dependent enzyme and the sole enzyme responsible for GABA degradation in mammals [1] [2]. It catalyzes the conversion of GABA and α-ketoglutarate to succinate semialdehyde and glutamate [2].
The table below summarizes the core aspects of GABA-T and the effects of its inhibition:
| Aspect | Description |
|---|---|
| Primary Reaction [2] | GABA + α-Ketoglutarate ⇌ Succinate Semialdehyde + L-Glutamate |
| Metabolic Pathway | GABA shunt [2] |
| Key Inhibitor (Classical) | Vigabatrin (Irreversible inhibitor) [1] [3] |
| Primary Consequence of Inhibition | Increase in tonic (extrasynaptic) GABA levels, leading to enhanced tonic inhibition [1] [3] |
| Cellular Source of Tonic GABA | Astrocytes (primarily), not synaptic GABA spillover [1] [3] |
| Key Neuromodulatory Effect | Reduced neuronal spike probability, modulating excitatory/inhibitory balance [1] |
| Impact on Behavior (in mice) | Impairment of dorsal hippocampus-dependent spatial memory [1] |
Recent studies use advanced genetic tools to dissect the specific role of astrocytic GABA-T. The following diagram illustrates the key experimental workflow and findings from a 2025 study:
Experimental workflow showing GABA-T knockdown effects and rescue.
Key methodological details from this research are summarized below:
| Experimental Component | Protocol / Agent Details |
|---|---|
| Genetic Suppression | General or astrocyte-specific knockdown using short hairpin RNA (shRNA) targeting the ABAT gene. Rescue experiments used AAV5-gfaABC1D-mABAT-2A-GFP [1]. |
| Pharmacological Suppression | Treatment with 150 μM Vigabatrin for 24 hours in primary astrocyte cultures [3]. |
| Electrophysiology | Measurement of tonic GABA currents in dentate gyrus granule cells in mouse brain slices. Use of tetrodotoxin (TTX) to isolate action-potential-independent currents [1]. |
| Behavioral Assay | Testing of dorsal hippocampus-dependent spatial memory in mice [1]. |
Research now differentiates the roles of GABA-T and the GABA-synthesizing enzyme, monoamine oxidase B (MAOB), in astrocytes. A 2025 study on post-traumatic stress disorder (PTSD) identified MAOB-dependent astrocytic GABA as a primary driver of pathology [4]. Inhibition of MAOB with the reversible inhibitor KDS2010 restored GABA homeostasis, improved cerebral blood flow, and enhanced fear extinction in mouse models, successfully completing Phase 1 trials [4]. This highlights a shift from broad GABA-T inhibition to targeting specific astrocytic pathways.
The late 1970s was a pivotal period for gabaculine research, marked by its discovery and initial biochemical characterization.
| Year | Key Event | Significant Finding | Researchers |
|---|---|---|---|
| 1976 | First Isolation | Identified as a natural neurotoxin from Streptomyces toyacaensis. [1] | Kobayashi, Miyazawa, & Endo [1] |
| 1977 | GABA-T Inhibition | Characterized as a potent, irreversible inhibitor of GABA-aminotransferase (GABA-T). [1] | R. R. Rando [1] |
| 1977 | In Vivo Effects | Demonstrated increased brain GABA levels and anticonvulsant effects in mice. [1] | Y. Matsui & T. Deguchi [1] |
Early research by Rando (1977) elucidated that this compound acts as an enzyme-activated irreversible inactivator (a "suicide substrate") of GABA-T. [1] [2] The mechanism involves the enzyme mistaking this compound for its natural substrate, GABA, and initiating a normal catalytic reaction. This reaction, however, concludes with an aromatization step that permanently locks the inhibitor in the enzyme's active site. [1] [2]
The following diagram illustrates this irreversible inhibition mechanism.
Early in vivo studies in mice quantified this compound's effects on brain chemistry and convulsive thresholds.
| Research Aspect | Experimental Methodology | Key Quantitative Findings | Citation |
|---|
| GABA Level Elevation | Intravenous administration to mice; measurement of whole-brain GABA content over time. | • Time-Dependent Increase: Brain GABA levels rose significantly post-injection. • Potency: One of the most potent GABA-T inhibitors known at the time. [1] | Matsui & Deguchi (1977) [1] | | Anticonvulsant Effects | Intravenous administration followed by induction of seizures using chemoconvulsants or electroshock. | • Effective Protection: Showed clear anticonvulsant activity against induced seizures. [1] | Matsui & Deguchi (1977) [1] | | Toxicity Profile | Determination of median effective (ED₅₀) and lethal (LD₅₀) doses in mouse models. | • ED₅₀: 35 mg/kg (for anticonvulsant effect). • LD₅₀: 86 mg/kg. • Therapeutic Index: LD₅₀/ED₅₀ ≈ 2.5, indicating a narrow safety window. [1] | Löscher (1980) [1] |
Due to its potency and irreversible action, this compound became a valuable tool compound in experimental neurology, despite its toxicity precluding clinical use. [1]
Gabaculine's structure is analogous to GABA, allowing it to act as an alternative substrate for GABA-T. The inhibition is irreversible due to a key chemical transformation during the enzymatic process.
The following diagram illustrates the irreversible inhibition mechanism of GABA-T by this compound:
This compound's irreversible inhibition mechanism of GABA-T.
The enormous aromatic stabilization energy gained from the formation of the benzene ring makes the final step energetically unfavorable to reverse, permanently inactivating the enzyme and preventing GABA breakdown [1].
Research on this compound heavily relies on in vivo animal studies, primarily in mice, to quantify its effects on GABA levels and physiological responses.
Key Quantitative Findings from Preclinical Studies
The following table consolidates critical data from animal models, primarily mice, which illustrate the potent yet toxic profile of this compound [1]:
| Parameter | Finding | Experimental Context |
|---|---|---|
| GABA Increase | Time-dependent, significant elevation in brain GABA levels. | Measured in mouse brain after intravenous administration. |
| Anticonvulsant ED₅₀ | 35 mg/kg | Effective dose against seizures induced by chemoconvulsants or electroshock. |
| Lethal Dose LD₅₀ | 86 mg/kg | Dose lethal to 50% of mouse subjects, indicating high toxicity. |
| Therapeutic Index | ~2.5 (LD₅₀/ED₅₀) | Very narrow window between efficacy and toxicity. |
Example Experimental Protocol
A 1982 study provides a classic example of how this compound is used to measure GABA synthesis rates [2]:
The increase in synaptic GABA levels via GABA-T inhibition has direct functional consequences. This compound has a clear anticonvulsant effect in animal models, preventing seizures induced by chemicals or electroshock [1]. However, this comes with significant neurodepressive effects.
A 2020 study demonstrated that high doses (200 mg/kg, i.p.) in mice induce a loss of the righting reflex (LORR), an indicator of hypnotic activity. Interestingly, even at these high doses, this compound did not induce immobility in response to a painful stimulus (tail-clamp), nor did it produce analgesia on its own [3] [4]. This suggests that simply increasing global GABA levels affects neural pathways for consciousness and pain differently.
Due to its high toxicity and narrow therapeutic window, this compound is not suitable for clinical use as a drug [1]. Its primary value lies in experimental research, where it is used as a tool to:
Gabaculine is a neurotoxin and a conformationally restricted analogue of GABA (γ-aminobutyric acid) that acts as a potent, catalytic inhibitor of GABA aminotransferase (GABA-T) [1] [2]. Its effects on key processes in rat brain are summarized below:
| Target Process | Effect of this compound (IC₅₀) | Significance / Implication |
|---|---|---|
| GABA Uptake Inhibition | Moderate inhibitor (IC₅₀ 69 μM) [1] | Not its primary mechanism of action. |
| GABA Receptor Binding | Ineffective (at 100 μM) [1] | Does not act via direct receptor interaction. |
| Glutamate Decarboxylase (GAD) | Weak inhibitor (IC₅₀ >1 mM) [1] | Suggests specificity towards GABA-T over the GABA-synthesizing enzyme. |
| GABA Transamination (GABA-T) | Potent, time-dependent inhibitor (IC₅₀ 3 μM) [1] | Primary mechanism; acts as a catalytic/suicide inhibitor at the active site. |
The inhibition of GABA transamination is time-dependent and follows pseudo-first-order kinetics, which is consistent with this compound acting as an enzyme-activated irreversible inhibitor (a "suicide inhibitor") that is processed by the enzyme's normal catalytic mechanism, leading to its own irreversible binding [1].
The molecular mechanism of this compound's action has been elucidated through structural biology. The X-ray crystal structure of a related enzyme, Glutamate-1-semialdehyde aminomutase (GSAM), in complex with this compound provides atomic-level detail [3].
The diagram below illustrates the inhibition mechanism.
Structural mechanism of this compound inhibition and resistance.
The inhibition is initiated by an enzymatic deprotonation of this compound, which requires the aldimine form (PLP) of the vitamin B6 cofactor at the active site [3]. A single-point mutation (M248I) in GSAM confers resistance to this compound by disrupting a critical catalytic water molecule. This water molecule is essential for the reaction pathway and for holding a key lysine residue (Lys273) in a catalytically competent conformation. The absence of this water in the mutant traps the enzyme in an insensitive form [3].
This compound is one of several catalytic inhibitors of GABA-T. A comparative pharmacology study in mice evaluated its anticonvulsant effects alongside other inhibitors like γ-acetylenic GABA and γ-vinyl GABA [4].
The search results indicate that this compound's kinetics are consistent with a catalytic inhibitor, but do not contain step-by-step protocols. To fully characterize an inhibitor like this compound, the following approaches are standard:
Gabaculine is an irreversible inhibitor of 4-aminobutyrate:2-oxoglutarate aminotransferase (GABA-T), the primary enzyme responsible for GABA catabolism [1]. By inhibiting GABA-T, this compound causes GABA to accumulate in tissues, notably in the brain cortex [1]. The fundamental premise of this method is that the initial rate of GABA accumulation following complete GABA-T inhibition reflects the in vivo GABA turnover rate [1] [2].
This application is useful for investigating how pharmacological agents, physiological conditions, or disease states influence GABAergic signaling. For instance, the dopamine receptor agonist apomorphine was shown to decrease the this compound-induced accumulation of GABA, indicating a reduction in GABA synthesis and turnover [1].
This protocol outlines the key steps for estimating GABA turnover in a pre-clinical rodent model using this compound.
The diagram below summarizes the core experimental workflow.
The table below summarizes key quantitative findings from published studies using this compound.
| Parameter | Reported Value / Effect | Experimental Context | Source |
|---|---|---|---|
| Effective this compound Dose | 150 mg/kg (i.p.) | Induced GABA accumulation in mouse cortex | [1] |
| GABA Accumulation Rate | 7.48 µmol/g/h | Baseline GABA synthesis rate in mouse cortex | [1] |
| Drug-Induced Reduction | Decreased to 3.36 µmol/g/h | Rate after Apomorphine (2 x 0.5 mg/kg s.c.) | [1] |
| GABA-T Inhibition | ~83% enzyme inhibition | Achieved by this compound (150 mg/kg) in mouse cortex | [1] |
| Alternative Application | Intrathecal administration | Attenuated cardiac sympathoexcitation in porcine ischemia model | [3] |
The rate of GABA synthesis (turnover, K) can be estimated from the slope of the linear increase in GABA content after this compound administration, using the formula: K = (Δ[GABA] / Δt) where Δ[GABA] is the change in GABA concentration and Δt is the time interval. This calculation is most accurate when GABA accumulation is linear during the initial period after GABA-T inhibition [2].
The this compound method can be adapted to answer complex neurobiological questions, as illustrated in the pathway diagram below.
The this compound-induced GABA accumulation method is a robust and well-established pharmacological approach for estimating GABA turnover in vivo. When carefully applied, it provides critical insights into the dynamics of the brain's primary inhibitory neurotransmitter system, with direct relevance to drug discovery for epilepsy, neuropsychiatric disorders, and beyond.
GABAergic inhibition plays a critical role in modulating neuronal excitability throughout the central nervous system, with the inferior colliculus (IC) serving as a key site for audiogenic seizure initiation in genetically epilepsy-prone models. The genetically epilepsy-prone rat (GEPR) exhibits severe generalized motor seizures in response to intense auditory stimuli, with substantial evidence pointing to diminished GABAergic inhibition in the IC as a primary defect underlying this hyperexcitability. Research has demonstrated that the IC is not merely involved in seizure propagation but acts as a critical initiation site for audiogenic seizures, making it a prime target for pharmacological interventions aimed at restoring inhibitory balance.
This compound (3-amino-2,3-dihydrobenzoic acid) is an irreversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for GABA catabolism in the CNS. By inhibiting this mitochondrial enzyme, this compound effectively blocks GABA degradation, leading to increased endogenous GABA levels within synaptic terminals and enhanced GABAergic neurotransmission. This mechanism differs fundamentally from receptor-targeted approaches as it potentiates the activity of synaptically-released GABA rather than directly activating receptors. The compound's ability to elevate GABA concentrations specifically in brain regions where it is administered makes it particularly valuable for localized interventions in discrete brain nuclei like the inferior colliculus.
This compound exerts its anticonvulsant effects through irreversible inhibition of GABA-transaminase, the enzyme responsible for GABA catabolism in the CNS. GABA-T catalyzes the conversion of GABA to succinic semialdehyde while transferring an amino group to α-ketoglutarate to form glutamate. This transamination represents the initial and rate-limiting step in the GABA shunt, a metabolic pathway that bypasses several steps of the tricarboxylic acid cycle. This compound's structural similarity to GABA allows it to serve as a substrate for GABA-T, but its unique chemical properties result in covalent modification and permanent inactivation of the enzyme.
The inhibition of GABA-T by this compound leads to substantial increases in endogenous GABA concentrations within synaptic terminals and neuronal cytoplasm. Studies using magnetic resonance spectroscopy have demonstrated that GABA-T inhibition results in markedly elevated GABA levels, with a particularly pronounced effect in neuronal compartments. This elevation enhances GABA availability for synaptic release and increases tonic inhibition, effectively restoring the balance between excitation and inhibition in hyperexcitable neural circuits. Research shows that this compound's inhibition of GABA catabolism significantly reduces seizure susceptibility in animal models of epilepsy, confirming the therapeutic relevance of this mechanism [1].
The anticonvulsant efficacy of this compound demonstrates significant regional specificity within the CNS. Microinjection studies reveal that administration directly into the inferior colliculus produces powerful protection against audiogenic seizures at substantially lower doses than required in other brain regions. For instance, while microinjection into the pontine reticular formation can reduce seizure severity, the doses required are considerably greater and the degree of anticonvulsant effect is less pronounced compared to IC administration. This regional variation highlights the critical importance of the IC as a site for audiogenic seizure initiation and underscores the value of targeted intracollicular administration for maximal therapeutic effect with minimal systemic exposure [2].
Table 1: Key Characteristics of this compound as a GABA-T Inhibitor
| Property | Description | Research Significance |
|---|---|---|
| Molecular Target | GABA-transaminase (irreversible inhibition) | Increases endogenous GABA levels through inhibited degradation |
| Chemical Structure | 3-amino-2,3-dihydrobenzoic acid | Structural analog of GABA that covalently modifies GABA-T |
| Primary Effect | Elevation of brain GABA concentrations | Enhanced GABAergic inhibition without receptor desensitization |
| Administration Route | Direct microinjection, systemic injection | Regional specificity with maximal effect in inferior colliculus |
| Time Course | Long-lasting effect due to irreversible inhibition | Sustained anticonvulsant protection without frequent dosing |
The genetically epilepsy-prone rat (GEPR) represents the primary animal model for investigating this compound's effects on audiogenic seizures. These animals exhibit consistent, severe generalized motor seizures in response to intense auditory stimulation, with the GEPR-9 strain showing the most pronounced seizure susceptibility. The GEPR model demonstrates several neurobiological abnormalities in the inferior colliculus, including increased GABA uptake and reduced GABAergic efficacy, making it particularly suitable for evaluating GABA-enhancing interventions. Quantitative immunocytochemical analyses have revealed that GEPRs actually exhibit a dramatic increase in GAD-positive neurons in the IC compared to non-epileptic controls, with approximately 35% of IC neurons being GABAergic in GEPRs versus 25% in Sprague-Dawley rats. This apparent compensatory increase in GABAergic elements underscores the complexity of the inhibitory deficit in this model [3].
Beyond genetically prone models, pharmacologically-induced susceptibility can be created in normal rodents through microinjection of GABA receptor antagonists into the IC. Administration of bicuculline (a GABAA receptor antagonist) into the IC of normal rats induces both audiogenic seizure susceptibility and enhances auditory evoked potentials, mimicking the hyperexcitability observed in genetic models. This approach allows for investigation of this compound's effects in otherwise non-epileptic animals and enables controlled studies on the development and reversal of seizure susceptibility. The induction of seizure susceptibility through bicuculline administration further supports the critical role of diminished GABAergic inhibition in the IC as a fundamental mechanism underlying audiogenic seizures [4].
Seizure severity in response to auditory stimulation is typically quantified using standardized rating scales that capture the progression of motor manifestations. The most widely applied is the Jobe scale, which classifies audiogenic seizure responses into distinct levels of severity:
This standardized quantification enables consistent evaluation of this compound's anticonvulsant efficacy across studies and experimental conditions. Research demonstrates that this compound microinjection into the IC can reduce seizure scores from 9 (maximal severity) to 0 (no seizure) in GEPR-9 animals, indicating complete protection against audiogenic seizures [2].
Table 2: Experimental Models and Parameters for Audiogenic Seizure Studies
| Model Type | Induction Method | Key Characteristics | Applications in this compound Research |
|---|---|---|---|
| Genetic (GEPR) | Genetically inherited susceptibility | Consistent severe seizures; IC GABA dysfunction | Primary model for evaluating this compound efficacy |
| Pharmacological | Bicuculline microinjection into IC | Induced susceptibility in normal animals | Testing this compound's ability to reverse acquired susceptibility |
| Developmental | Hearing disruption during critical period | Permanent susceptibility with anatomical changes | Investigation of this compound in developmental epilepsy models |
| Ethanol-Dependent | Chronic ethanol exposure with withdrawal | Transient seizure susceptibility | Assessment of this compound in substance-related seizures |
Animal preparation begins with anesthesia induction using ketamine-xylazine (90 mg/kg and 10 mg/kg respectively, administered intraperitoneally) or urethane (1.2 g/kg) for acute terminal experiments. Once surgical plane anesthesia is confirmed by absence of pedal reflex, the animal is positioned in a stereotaxic frame with skull flat. A midline scalp incision exposes the skull, and a small craniotomy is performed above the target coordinates for the inferior colliculus. For rat studies, standard stereotaxic coordinates relative to bregma are: -8.8 mm posterior, ±1.5 mm lateral, and 3.8-4.2 mm ventral from the brain surface, though these should be verified for specific strain and age.
The microinjection system consists of a 1-μL Hamilton syringe connected via PE-20 tubing to a 30-gauge injection cannula. The system must be pre-filled with distilled water separated by a small air bubble from the drug solution to prevent dilution. For this compound administration, solutions are typically prepared in artificial cerebrospinal fluid or phosphate-buffered saline at concentrations ranging from 0.1-10 nmol/μL, with injection volumes of 0.25-0.5 μL per site. Following cannula insertion into the IC, this compound is infused slowly over 1-2 minutes using a microinfusion pump, with the cannula remaining in place for an additional 2-5 minutes post-injection to prevent backflow along the injection track. Proper control experiments should include vehicle injections and inactive enantiomers when available [2] [4].
Auditory stimulation for seizure induction is typically performed 15-60 minutes following this compound microinjection to allow for adequate drug distribution and GABA accumulation. Animals are placed in a standardized testing chamber equipped with an electric bell or similar sound-generating device capable of producing 100-120 dB SPL broad-frequency noise. The auditory stimulus is applied for 60 seconds or until full tonic seizure develops, whichever comes first. Each testing session should be video-recorded for subsequent detailed behavioral analysis by observers blinded to experimental conditions.
Seizure monitoring employs a standardized scoring system such as the Jobe scale mentioned previously, with additional detailed documentation of latency to seizure onset, seizure duration, and any post-ictal behaviors. Electrophysiological correlates can be simultaneously recorded through previously implanted electrodes in the IC and other seizure-related structures. For studies incorporating auditory evoked potentials, acoustic stimuli of lower intensity (70-80 dB) are presented both before and after this compound administration to assess changes in neuronal excitability without inducing seizures. These recordings provide valuable insights into this compound's effects on baseline sensory processing in addition to its anticonvulsant properties [4].
The primary efficacy endpoint for this compound studies is typically the reduction in seizure severity scores following microinjection. Data should be analyzed using non-parametric statistical tests such as Mann-Whitney U test for between-group comparisons or Wilcoxon signed-rank test for within-subject designs. Complete protection is defined as reduction of seizure severity to score 0 (no seizure activity), while partial protection encompasses meaningful but incomplete reduction in severity scores. Additional quantitative measures include:
Dose-response relationships should be established through linear regression or probit analysis, with ED50 values calculated for meaningful protection. Research indicates that this compound microinjection into the IC produces dose-dependent protection against audiogenic seizures, with complete suppression achievable at appropriate doses [2].
Auditory evoked potentials (AEPs) recorded from the IC provide important complementary data on this compound's effects on neuronal excitability. AEPs are typically recorded in response to click stimuli (70-80 dB, 0.1 ms duration, 0.5-1.0 Hz presentation rate) both before and after this compound administration. The amplitude of the major positive-negative waveform complex serves as an index of neuronal responsiveness, with decreased amplitude indicating enhanced inhibition. Studies demonstrate that GABAergic agonists consistently reduce AEP amplitude in the IC, reflecting diminished neuronal excitability. Quantitative analysis should include peak-to-peak amplitude measurements and latency calculations for major waveform components [4].
Biochemical verification of this compound's effects can be obtained through post-mortem tissue analysis using techniques such as GABA immunohistochemistry, GAD activity assays, or HPLC measurement of GABA concentrations. These analyses confirm that the behavioral and electrophysiological effects correlate with increased GABA levels and/or inhibited GABA-T activity in the IC. Magnetic resonance spectroscopy represents a non-invasive alternative for monitoring GABA levels in vivo, allowing longitudinal assessment of this compound's biochemical effects [1].
Table 3: Key Parameters for this compound Microinjection Studies in Inferior Colliculus
| Parameter Category | Specific Measures | Expected Outcomes with this compound |
|---|---|---|
| Behavioral Measures | Seizure severity score, incidence, latency, duration | Dose-dependent reduction in severity and incidence |
| Electrophysiological Measures | AEP amplitude, neuronal firing rates, response thresholds | Decreased AEP amplitude, increased response thresholds |
| Biochemical Measures | GABA levels, GAD activity, GABA-T activity | Increased GABA levels, decreased GABA-T activity |
| Histological Measures | Neuronal counts, GAD-positive neurons, lesion verification | Confirmation of injection sites; no neuronal loss |
| Control Parameters | Vehicle effects, sham injection effects, spread verification | No significant effects beyond injection trauma |
This compound microinjection into the inferior colliculus serves as a valuable tool for investigating the role of GABAergic dysfunction in epileptogenesis. By selectively enhancing GABAergic inhibition in a discrete brain region critical for audiogenic seizure initiation, researchers can determine whether restoring inhibitory function is sufficient to prevent seizure generation. The robust anticonvulsant effects observed with intracollicular this compound administration strongly support the hypothesis that deficient GABA-mediated inhibition in the IC represents a primary defect in audiogenic seizure susceptibility rather than a secondary consequence of seizure activity.
This approach also enables investigation of compensatory mechanisms in epilepsy. The surprising finding that GEPRs exhibit increased numbers of GABAergic neurons in the IC suggests possible compensatory changes that may partially offset functional impairments in GABA synthesis, release, or receptor function. By examining how this compound's effects differ between genetically epilepsy-prone animals and those with acutely induced susceptibility, researchers can distinguish between developmental adaptations and acute responses to diminished inhibition. These investigations have broader implications for understanding how neural circuits reorganize in response to chronic imbalances between excitation and inhibition [3].
The regional specificity of this compound's anticonvulsant effects highlights the importance of targeted drug delivery for epilepsy treatment. The markedly greater efficacy observed with direct IC administration compared to systemic injection or administration into other brain regions suggests that focal interventions may provide superior seizure control with reduced side effects. This principle is particularly relevant for the development of novel GABA-enhancing therapies currently in clinical development, including GABA-T inhibitors, neurosteroids, and gene therapies aimed at restoring GABAergic function.
Recent advances in the therapeutic pipeline include positive allosteric modulators of GABAA receptors with subtype selectivity (darigabat, ENX-101), orally active neurosteroids (ETX155, LPCN 2101), and highly innovative approaches such as GABAergic interneuron transplantation (NRTX-001) and adenoviral vector-based gene therapy (ETX-101) for Dravet syndrome. The demonstrated efficacy of this compound in elevating GABA levels and suppressing seizures provides strong preclinical validation for these GABA-targeting strategies. Furthermore, this compound's irreversible inhibition of GABA-T offers insights into the potential durability of effect that might be achieved through gene therapies or sustained-release formulations [5].
Diagram 1: this compound mechanism of action as an irreversible GABA-transaminase inhibitor in the GABA shunt pathway. This compound covalently binds to GABA-T, preventing GABA degradation and increasing synaptic GABA levels.
Diagram 2: Comprehensive experimental workflow for this compound microinjection studies in the inferior colliculus, from surgical preparation through data analysis.
Gabaculine is a small molecule known to inhibit aminotransferase enzymes [1]. Its ability to interfere with GABA metabolism makes it a candidate for investigating the GABAergic system in epilepsy. The table below summarizes its key characteristics.
| Property | Description |
|---|---|
| DrugBank ID | DB02054 [1] |
| Modality | Small Molecule [1] |
| Chemical Formula | C7H7NO2 [1] |
| Status | Experimental; not approved for medical use [1] |
| Primary Known Targets | • Ornithine aminotransferase (mitochondrial, Humans) [1] • Glutamate-1-semialdehyde 2,1-aminomutase (in Synechococcus sp.) [1] | | Proposed Application in Epilepsy Research | Investigation of GABA synthesis pathways and excitatory/inhibitory (E/I) balance disruption in animal models or in vitro systems. |
Based on its mechanism, this compound can be used to model disruptions in inhibitory neurotransmission. The following diagram outlines a potential experimental workflow for its application.
The core hypothesis is that by inhibiting GABA synthesis, this compound can shift the Excitation/Inhibition (E/I) balance in neural circuits toward hyperexcitability, which is a fundamental mechanism in epilepsy [2].
The table below outlines potential experimental steps. Specific parameters like dosage and timing need to be determined through pilot studies.
| Step | Activity | Details & Considerations |
|---|
| 1. Model Selection | Choose in vitro or in vivo system. | In vitro: Primary neuronal cultures or brain slices for mechanistic studies. [3] In vivo: Rodents (mice/rats); consider animal welfare regulations. [4] | | 2. This compound Administration | Prepare and administer the compound. | Dose/Concentration: Must be determined empirically. Route: Intraperitoneal (i.p.) injection common in vivo; add to culture medium in vitro. [3] | | 3. Phenotype Assessment | Monitor for seizure activity and network effects. | In vivo: Video-EEG monitoring for seizure frequency, duration, and type. [4] In vitro: Extracellular or patch-clamp recordings to measure hyperexcitability. [3] | | 4. Molecular Analysis | Validate target engagement and downstream effects. | GABA Levels: Measure using HPLC or ELISA. [2] Histology: Immunostaining for neuronal damage, gliosis, or synaptic markers. [4] | | 5. Data Analysis | Synthesize findings. | Correlate behavioral/electrographic seizures with molecular changes. Compare with other models (e.g., kainic acid, pilocarpine). [3] [5] |
To advance the use of this compound in epilepsy research, future work should focus on:
The principle behind this method is the irreversible inhibition of GABA transaminase (GABA-T), the primary enzyme responsible for GABA catabolism. By blocking this pathway with gabaculine while GABA synthesis continues, the subsequent accumulation of GABA over time serves as a direct measure of its synthesis rate [1] [2] [3].
Key Characteristics of this compound:
The following protocol is adapted from a foundational neuropharmacology study on rat retina, which can be adapted for other tissue models or cell cultures [1].
A robust method for extracting and quantifying GABA and its precursor, glutamate, is crucial. The following protocol is adapted from a detailed bio-protocol using HPLC with UV detection [5].
Materials & Reagents:
Procedure:
HPLC Analysis with OPA Derivatization:
The data you collect can be summarized and interpreted using the following framework.
Table 1: Key Experimental Parameters and Expected Outcomes
| Parameter | Description & Measurement | Interpretation |
|---|---|---|
| GABA Accumulation Rate | Slope of GABA concentration increase over time (e.g., nmol/g tissue/min) after this compound addition. | Direct index of GABA synthesis rate under experimental conditions [1]. |
| GABA/Glutamate Ratio | Molar ratio of GABA to its precursor, glutamate, at specific time points. | Indicates the balance between synthesis and precursor availability [6]. |
| Pharmacological Validation | Modulating GAD activity (e.g., with agonists like muscimol or antagonists like bicuculline) and observing changes in this compound-induced GABA accumulation. | Confirms the specificity of the measured synthesis flux; e.g., bicuculline increased accumulation, validating the method [1]. |
Critical Considerations for Your Experiment:
The this compound-inhibition method can be leveraged to study the interaction between GABA synthesis and other metabolic pathways. The diagram below illustrates how this compound helps isolate the GABA shunt from connected cycles.
This method has been used to investigate the link between the GABA shunt and polyamine biosynthesis. In one study, this compound's inhibition of ornithine aminotransferase reduced polyamine content in sugarbeet callus, suggesting a metabolic crossover where the polyamine pathway may rely on ornithine generated via GABA-related transamination [4].
I hope these detailed application notes provide a solid foundation for your research. Should you need to explore specific adaptations for your model system, please feel free to ask.
The table below summarizes key dosing information for Gabaculine and other GABA-T inhibitors from published mouse studies.
| Compound Name | Reported Dose (i.p.) | Key Effect at This Dose | Brain GABA Increase | Toxicity Notes | Primary Source |
|---|---|---|---|---|---|
| This compound | 37 mg/kg | Raised electroconvulsive threshold by 30 V [1] | Not specified in source | ED~50~ ~35 mg/kg; LD~50~ ~86 mg/kg [2] | Löscher, 1980 [1] |
| This compound | 35 mg/kg | Anticonvulsant ED~50~ [2] | Not specified in source | LD~50~ 86 mg/kg [2] | Loscher, 1980 [2] |
| γ-Vinyl GABA (Vigabatrin) | 1,900 mg/kg | Raised electroconvulsive threshold by 30 V [1] | ~300% [1] | Less toxic than this compound [1] | Löscher, 1980 [1] |
| Ethanolamine O-Sulphate (EOS) | 1,440 mg/kg | Raised electroconvulsive threshold by 30 V [1] | ~70% [1] | Low acute toxicity [1] | Löscher, 1980 [1] |
| Aminooxyacetic Acid (AOAA) | 13 mg/kg (s.c.) | Raised electroconvulsive threshold by 30 V [1] | Not specified in source | Toxic at anticonvulsant ED~50~ [1] | Löscher, 1980 [1] |
Based on the search results, here is a generalized protocol for conducting GABA-T inhibition experiments in mice.
1. Animal Model and Preparation
2. Drug Formulation and Administration
3. Sample Collection and Analysis
The following diagram outlines the key stages of a typical in vivo study investigating this compound in mice:
This compound is a naturally occurring neurotoxin first isolated from the bacterium Streptomyces toyacaensis that functions as a potent and irreversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for GABA catabolism in the nervous system [1]. As a research compound rather than an approved pharmaceutical, this compound has become an invaluable tool for investigating GABAergic function in experimental models of epilepsy and seizure disorders. The significance of this compound in neuroscience research stems from its ability to selectively increase brain GABA levels—the principal inhibitory neurotransmitter in the mammalian central nervous system [1]. By elevating endogenous GABA concentrations through inhibition of its degradation, this compound produces a net increase in GABAergic inhibition, which forms the basis for its anticonvulsant properties observed in animal seizure models [1].
The structural similarity between this compound and GABA enables the compound to serve as a substrate analog that undergoes catalytic processing by GABA-T, ultimately leading to irreversible enzyme inhibition through formation of an aromatized product that remains tightly bound to the enzyme's active site [2] [1]. This unique mechanism of action distinguishes this compound from other GABAergic compounds and has secured its role in fundamental investigations of seizure thresholds and neuronal excitability. Research applications of this compound span experimental epilepsy models, GABA metabolism studies, and mechanistic investigations of inhibitory neurotransmission, making it an essential pharmacological tool for neuroscientists and drug development professionals [3] [1].
This compound exerts its effects primarily through irreversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the conversion of GABA to succinic semialdehyde in the GABA shunt pathway [1]. The molecular mechanism involves this compound's structural similarity to GABA, which allows it to act as a substrate analog that undergoes catalytic processing by the enzyme. During the reaction mechanism, this compound initially forms a transaldimination complex with the pyridoxal phosphate (PLP) cofactor of GABA-T, followed by a 1,3-prototrophic shift that generates a pyridoxamine imine intermediate [2] [1]. A critical proton abstraction from this compound's dihydrobenzene ring then triggers aromatization, resulting in a highly stable, aromatic product that remains tightly bound to the enzyme's active site [1]. The significant aromatic stabilization energy of this final complex prevents further reaction and renders the inhibition irreversible, effectively blocking GABA degradation [1].
At the systems level, this compound-induced inhibition of GABA-T leads to marked elevations in brain GABA concentrations, both in neuronal and astrocytic compartments [3]. This increase in endogenous GABA enhances GABA-mediated inhibition throughout the nervous system by increasing GABA availability for synaptic release and prolonging its action at both synaptic and extrasynaptic GABAA receptors. The resulting potentiation of inhibitory neurotransmission manifests as increased seizure thresholds and reduced neuronal excitability in animal models. Additional effects on the GABAergic system may include alterations in GABAA receptor expression and subunit composition following chronic GABA elevation, as observed with other GABA-enhancing compounds [4]. Beyond its primary action on GABA-T, evidence suggests this compound may also function as a GABA reuptake inhibitor, further augmenting GABAergic signaling by prolonging the extracellular presence of GABA in the synaptic cleft [1].
Figure 1: Molecular and Systems-Level Mechanism of this compound Action. This compound irreversibly inhibits GABA-T, leading to elevated GABA levels, enhanced inhibitory neurotransmission, and increased seizure threshold.
Animal studies conducted primarily in murine models have consistently demonstrated that this compound administration significantly elevates the threshold for various chemically and electrically induced seizures. The anticonvulsant efficacy of this compound has been established against multiple seizure types, with particularly pronounced effects observed in models involving GABA receptor antagonists. Early investigations revealed that this compound increased the threshold for pentylenetetrazol (PTZ)-induced seizures, with a median effective dose (ED₅₀) of approximately 35 mg/kg when administered intravenously to mice [1]. Similarly, this compound demonstrated protection against bicuculline-induced seizures, with studies in RIIβ knockout mice showing altered seizure susceptibility following GABA-T inhibition [5]. The time-dependent nature of this compound's anticonvulsant action correlates with its pharmacological impact on brain GABA levels, which typically peak 2-4 hours post-administration and remain elevated for extended periods due to the compound's irreversible enzyme inhibition [3] [1].
Quantitative analysis of this compound's effects reveals a narrow therapeutic window, with significant toxicity observed at doses only marginally higher than those required for seizure protection. The median lethal dose (LD₅₀) in mice has been reported at approximately 86 mg/kg, resulting in a therapeutic index (LD₅₀/ED₅₀) of approximately 2.5 [1]. This limited safety margin has precluded this compound's development as a human pharmaceutical but does not diminish its utility as an investigational tool in controlled laboratory settings. Beyond its acute effects, chronic administration paradigms have demonstrated that sustained GABA-T inhibition leads to compensatory adaptations in the GABAergic system, including potential alterations in GABAA receptor subunit composition and expression, as evidenced by research with other GABA-enhancing compounds [4]. These findings highlight the complex interplay between GABA availability, receptor configuration, and neuronal excitability in determining overall seizure threshold.
Table 1: Effects of this compound on Seizure Threshold in Animal Models
| Seizure Induction Method | Species | This compound Dose | Administration Route | Effect on Seizure Threshold | Reference |
|---|---|---|---|---|---|
| Pentylenetetrazol (PTZ) | Mouse | 35 mg/kg (ED₅₀) | Intravenous | Significant increase | [1] |
| Bicuculline | Mouse | Not specified | Intraperitoneal | Altered seizure susceptibility | [5] |
| Electroshock | Mouse | 35 mg/kg (ED₅₀) | Intravenous | Significant increase | [1] |
| Picrotoxin | Mouse | Not specified | Subcutaneous | Increased latency to seizure | [4] |
Table 2: Pharmacological Parameters of this compound in Animal Studies
| Parameter | Value | Notes |
|---|---|---|
| ED₅₀ (anticonvulsant) | 35 mg/kg | Against PTZ and electroshock in mice |
| LD₅₀ | 86 mg/kg | Acute toxicity in mice |
| Therapeutic Index | 2.5 | Ratio of LD₅₀ to ED₅₀ |
| Time to Peak Effect | 2-4 hours | Correlates with peak brain GABA levels |
| Duration of Action | >24 hours | Due to irreversible enzyme inhibition |
Proper preparation and administration of this compound are critical for obtaining reproducible experimental results. Researchers should prepare fresh solutions for each experiment by dissolving this compound in isotonic saline at appropriate concentrations based on the chosen administration route [4]. For systemic delivery in rodent studies, the intraperitoneal (IP) route is most commonly employed, though intravenous (IV) administration may be used for more precise control over drug exposure. Dosing regimens should be carefully calibrated to the specific research objectives, with acute studies typically utilizing doses between 10-50 mg/kg in mice [1]. For chronic investigations of GABA elevation, lower repeated doses may be employed to mitigate potential toxicity while maintaining enzyme inhibition. Timing of seizure testing relative to this compound administration is crucial, with optimal anticonvulsant effects typically observed 2-4 hours post-injection when brain GABA levels reach their peak [3] [1]. Pre-treatment time should be standardized within studies to ensure consistent results across experimental groups.
Dose-response relationships should be carefully characterized for each specific seizure model and animal strain, as genetic background can significantly influence drug metabolism and seizure susceptibility. Control animals should receive vehicle injections of equivalent volume using the same administration route. For studies involving chronic this compound administration, researchers may consider incorporating GABA level monitoring through microdialysis or post-mortem tissue analysis to confirm target engagement and correlate seizure threshold changes with biochemical effects [3]. Additionally, careful observation for signs of toxicity—including sedation, ataxia, and respiratory depression—should be conducted, particularly at higher doses approaching the LD₅₀ of 86 mg/kg [1]. These monitoring procedures ensure that observed effects on seizure threshold can be accurately interpreted in the context of the compound's overall pharmacological profile.
The anticonvulsant efficacy of this compound is most commonly evaluated using chemically-induced seizure models that provide quantitative assessment of seizure threshold. The pentylenetetrazol (PTZ) model offers a well-characterized approach for evaluating this compound's effects on neuronal excitability. In this paradigm, PTZ is typically administered intravenously at a controlled infusion rate (e.g., 1-2 mg/kg/min) until the onset of generalized clonic seizures, with the threshold dose recorded as the primary endpoint [6]. Alternatively, PTZ may be given as a single bolus injection at a predetermined convulsant dose (e.g., 60-80 mg/kg IP), with researchers measuring seizure latency, duration, and severity using standardized rating scales [5]. The bicuculline model, utilizing this GABAA receptor antagonist (typically 2-4 mg/kg IP), provides another well-validated approach specifically targeting the GABAergic system [5]. Similarly, picrotoxin-induced seizures (3-5 mg/kg subcutaneously) offer a complementary method for assessing this compound's effects on chloride channel function within the GABAA receptor complex [4].
For comprehensive seizure characterization, researchers should employ video-electroencephalography (EEG) monitoring to detect both behavioral and electrographic seizure activity. This approach allows for precise quantification of seizure onset, duration, and propagation patterns that may not be apparent through behavioral observation alone. When EEG monitoring is employed, electrodes are surgically implanted prior to experimentation, and recordings are typically analyzed for spike frequency, amplitude, and ictal discharge duration following convulsant administration. The maximal electroshock (MES) test provides an alternative seizure induction method that is particularly sensitive to compounds preventing seizure spread [6]. In this model, electrical stimulation (typically 50-60 mA for 0.2 seconds) is delivered via corneal or ear electrodes, with protection defined as the absence of hindlimb tonic extension. Each seizure model offers distinct advantages and probes different aspects of neuronal excitability, making a multi-model approach valuable for comprehensive characterization of this compound's effects on seizure threshold.
Figure 2: Experimental Workflow for this compound Seizure Threshold Studies. The protocol encompasses this compound administration, seizure induction through chemical or electrical methods, and comprehensive data collection with statistical analysis.
Standardized data collection is essential for robust quantification of this compound's effects on seizure threshold. For behavioral assessment, researchers should record seizure latency (time from convulsant administration to first seizure sign), seizure duration (total time of seizure activity), and seizure severity using validated rating scales such as the Racine scale for limbic seizures or more general scales for other seizure types [4]. The incidence of specific seizure phenotypes (clonic, tonic-clonic, etc.) and mortality rates should be documented for each experimental group. When EEG monitoring is incorporated, quantitative analysis should include ictal discharge duration, spike frequency, amplitude, and spectral power within relevant frequency bands (delta, theta, alpha, beta, gamma) both before and after seizure induction [5]. These electrophysiological parameters provide objective measures of neuronal hyperexcitability that complement behavioral observations.
Statistical analysis of seizure threshold data typically employs analysis of variance (ANOVA) for multiple group comparisons, followed by appropriate post-hoc tests for specific pairwise comparisons. For dose-response relationships, regression analysis may be used to calculate ED₅₀ values with corresponding confidence intervals. Non-parametric tests such as the Kruskal-Wallis test should be applied to ordinal seizure severity scores. Survival analysis using the log-rank test is appropriate for comparing latency data and mortality rates across treatment groups. Researchers should ensure adequate sample sizes based on power calculations from preliminary data, typically requiring 8-12 animals per group for in vivo seizure studies. All statistical analyses should account for potential confounding factors such as animal sex, age, and time of day when experiments are conducted. Transparent reporting of both raw data and statistical outcomes facilitates meta-analysis and comparison across studies investigating this compound's effects on seizure threshold.
This compound serves as an indispensable pharmacological tool in experimental epilepsy research, primarily for investigating the role of GABAergic inhibition in seizure pathogenesis and control. Its well-characterized mechanism as an irreversible GABA-T inhibitor makes it particularly valuable for studies requiring sustained elevation of brain GABA levels without the need for continuous infusion [3] [1]. In anticonvulsant screening programs, this compound is frequently employed as a reference compound to validate experimental models and compare the efficacy of novel therapeutic candidates. The compound's ability to increase seizure threshold across multiple seizure models demonstrates the broad utility of GABA enhancement as an antiepileptic strategy and provides a benchmark against which new compounds can be evaluated [1]. Additionally, this compound has proven instrumental in basic neuroscience research exploring GABA metabolism, receptor plasticity, and the homeostatic adaptations that occur following chronic manipulation of inhibitory neurotransmission [4].
Beyond its applications in epilepsy research, this compound has become increasingly valuable in neuropharmacology studies employing advanced techniques such as magnetic resonance spectroscopy (MRS). Researchers have utilized this compound to inhibit GABA transaminase in combination with ¹³C-labeled glucose infusion to measure GABA synthesis rates in vivo, providing insights into GABA metabolic flux under various physiological and pathological conditions [3]. This application leverages this compound's irreversible enzyme inhibition to create stable conditions for monitoring GABA kinetics without the complicating factor of ongoing degradation. Furthermore, this compound has been used to investigate the role of GABAergic signaling in neurological conditions beyond epilepsy, including neuropathic pain, anxiety disorders, and movement disorders, highlighting its versatility as a research tool for probing inhibitory neurotransmission in diverse contexts.
Despite its utility as a research tool, this compound presents several significant limitations that must be carefully considered in experimental design. The most notable constraint is its narrow therapeutic window, with the LD₅₀ in mice (86 mg/kg) only approximately 2.5 times the ED₅₀ for anticonvulsant effects (35 mg/kg) [1]. This limited safety margin necessitates careful dose optimization and close monitoring for signs of toxicity in experimental animals. Additionally, the irreversible nature of GABA-T inhibition, while advantageous for sustained effects, complicates the interpretation of time-course studies and may lead to prolonged alterations in GABAergic function that extend beyond the experimental timeframe. Researchers must also consider potential compensatory adaptations in the GABA system with repeated this compound administration, including possible changes in GABAA receptor expression, subunit composition, and downstream signaling pathways that may indirectly influence seizure threshold [4].
From a pharmacological perspective, this compound's lack of specificity for neural versus peripheral GABA-T represents another experimental limitation, as systemic administration affects GABA metabolism throughout the body. This can complicate the interpretation of central nervous system-specific effects, particularly when using behavioral endpoints that may be influenced by peripheral actions. The absence of brain penetration data for this compound further complicates dose-response interpretations, as the relationship between administered dose and central GABA-T inhibition remains incompletely characterized. Finally, researchers should consider that the chemical instability of this compound in solution necessitates fresh preparation for each experiment, potentially introducing variability if preparation protocols are not rigorously standardized. Despite these limitations, when used with appropriate methodological controls, this compound remains a valuable tool for investigating GABAergic function and its relationship to seizure threshold in experimental models.
This compound represents a powerful pharmacological tool for investigating GABAergic function and seizure mechanisms in experimental models, with well-documented effects on raising seizure threshold across diverse paradigms. Through its irreversible inhibition of GABA transaminase, this compound produces sustained elevations in brain GABA levels that result in enhanced inhibitory neurotransmission and reduced neuronal excitability. The detailed methodologies presented in this document provide researchers with standardized approaches for employing this compound in seizure threshold studies, including dosing guidelines, seizure induction techniques, and data analysis protocols. While the compound's narrow therapeutic index and irreversible mechanism present experimental limitations, these can be effectively managed through careful study design and appropriate controls. As research into GABAergic signaling continues to evolve, this compound remains an indispensable tool for probing the relationship between inhibitory neurotransmission and neuronal hyperexcitability, contributing to both basic neuroscience knowledge and the development of novel therapeutic approaches for epilepsy and related disorders.
Background: The ventromedial hypothalamus (VMH) is a critical glucose-sensing region in the brain. Evidence indicates that increased GABAergic inhibitory tone within the VMH contributes to suppressed counterregulatory responses (e.g., glucagon and epinephrine release) following recurrent hypoglycemia, a condition known as hypoglycemia-associated autonomic failure [1] [2]. This protocol outlines the key experiments and methodologies for investigating this mechanism. While the foundational study by Chan et al. (2008) used pharmacological GABA(A) receptor blockade, the GABA synthesis inhibitor Gabaculine could be proposed as a potential tool to reduce GABAergic tone, based on its known mechanism of irreversibly inhibiting GABA transaminase (GABA-AT), a key enzyme in GABA catabolism [3].
The following table summarizes the core quantitative changes observed in the VMH after recurrent hypoglycemia, as reported in the foundational study [1] [2].
| Parameter Measured | Experimental Group | Change vs. Control | Measurement Technique |
|---|---|---|---|
| GAD65 mRNA | Recurrently Hypoglycemic Rats | ↑ 33% | Quantitative RT-PCR |
| GAD65 Protein | Recurrently Hypoglycemic Rats | ↑ 580% | Immunoblot |
| Basal GABA Concentration | Recurrently Hypoglycemic Rats | ↑ >300% | In vivo Microdialysis |
| Glucagon Response | Recurrently Hypoglycemic Rats | ↓ 49-63% | Hypoglycemic Clamp & ELISA |
| Epinephrine Response | Recurrently Hypoglycemic Rats | ↓ 49-63% | Hypoglycemic Clamp & ELISA |
Here are detailed methodologies for the key experiments used to establish the role of increased VMH GABAergic tone.
Objective: To create an animal model that exhibits suppressed counterregulatory responses to hypoglycemia.
Objective: To quantify changes in the expression of the GABA-synthesizing enzyme Glutamic Acid Decarboxylase (GAD) in the VMH.
Objective: To monitor extracellular GABA concentration within the VMH in real-time.
Objective: To test the causal role of increased VMH GABAergic tone in blunted counterregulatory responses.
The following diagrams, generated using Graphviz, illustrate the proposed neural mechanism and the experimental workflow for investigating it.
This diagram outlines the key neural mechanism within the VMH that leads to impaired counterregulatory responses.
Short Title: VMH GABAergic Pathway in Hypoglycemia
This flowchart summarizes the key steps in a comprehensive study to investigate this pathway, including a proposed application for this compound.
Short Title: Experimental Workflow for VMH Studies
Understanding this GABAergic mechanism in the VMH opens several therapeutic avenues for preventing HAAF in diabetes patients, such as:
The core idea behind using a GABA-transaminase inhibitor like gabaculine is to elevate endogenous GABA levels by preventing its breakdown. Research indicates that GABA (γ-aminobutyric acid) can suppress glucagon secretion from pancreatic alpha cells through paracrine and neuronal pathways [1] [2].
In pancreatic islets, GABA is co-released with insulin from beta cells and can act on GABA-A receptors present on alpha cells to inhibit glucagon release, particularly in low-glucose conditions [1]. This mechanism is part of the intra-islet paracrine signaling that helps maintain glucose homeostasis.
Furthermore, studies show that blocking GABA-A receptors in the ventromedial hypothalamus (VMH) stimulates glucagon release during hypoglycemia [2]. This suggests that the central nervous system's GABAergic system also exerts inhibitory tone on the counter-regulatory response. Therefore, increasing central GABA levels via this compound could potentially further suppress glucagon output during an hypoglycemic event.
The following diagram illustrates the proposed mechanism of action for this compound in this context.
Given the lack of specific this compound protocols, here is a generalized workflow you can adapt. Key parameters that require optimization based on your model system are summarized in the table below.
| Experimental Stage | Key Considerations & Parameters to Optimize |
|---|---|
| 1. Model Selection | Choose validated models: in vivo (rodents), ex vivo (perfused pancreas), or in vitro (isolated islets, alpha cell lines). |
| 2. This compound Treatment | Determine dose, route (IP injection in vivo; add to media in vitro), timing (pre-treatment before hypoglycemia). |
| 3. Hypoglycemia Induction | Use insulin injection (e.g., 0.75 U/kg intraperitoneally in mice) or low-glucose perfusion (e.g., 2.5-3.0 mM). |
| 4. Sample Collection | Collect blood plasma (in vivo) or supernatant (in vitro) at defined time points for glucagon measurement. |
| 5. Endpoint Analysis | Measure glucagon via Radioimmunoassay (RIA) or ELISA; confirm GABA elevation via HPLC or LC-MS. |
To establish a detailed and robust protocol, I suggest you:
The following table summarizes the key toxicity data for gabaculine from animal studies.
| Measure | Value | Test Subject | Significance |
|---|---|---|---|
| LD₅₀ | 86 mg/kg | Mice (intraperitoneal) | Lethal to 50% of test population [1] |
| ED₅₀ | 35 mg/kg | Mice (intraperitoneal) | Effective anticonvulsant dose in 50% of population [1] |
| Therapeutic Index (LD₅₀/ED₅₀) | ~2.5 | Mice | Indicates a narrow safety margin; considered highly toxic [1] |
Based on the data, this compound is considered highly toxic and unsuitable for clinical use as a pharmaceutical agent [1]. Its primary value is as a research tool for studying GABAergic systems in experimental settings [1] [2].
When working with this compound in an experimental context, consider the following:
The available data provides a foundational understanding, but specific and detailed experimental protocols for determining this compound's LD₅₀ were not found in this search.
What is the biochemical mechanism of action of this compound?
This compound acts as a mechanism-based (suicide) inhibitor of GABA-T. Its structural similarity to GABA allows it to bind to the enzyme's active site, which is facilitated by the pyridoxal 5'-phosphate (PLP) cofactor. The inhibition becomes irreversible due to a final aromatization step, making this compound an effective and long-lasting inhibitor [1] [2].
The following diagram illustrates this specific inactivation process.
What are the key specificity concerns when using this compound in experiments?
While GABA-T is the primary target, research indicates that this compound can also inhibit other PLP-dependent enzymes. Data from DrugBank shows activity against ornithine aminotransferase in humans and glutamate-1-semialdehyde 2,1-aminomutase in bacteria [3]. This cross-reactivity is a critical consideration for your experimental design and interpretation, particularly in complex biological systems.
What are the observed toxicological effects of this compound?
The primary driver of this compound's toxicity is its potent and irreversible enzymatic inhibition. The table below summarizes quantitative in vivo data from preclinical studies [2].
| Parameter | Value | Experimental Context |
|---|---|---|
| ED₅₀ | 35 mg/kg | Effective dose for anticonvulsant activity in mice. |
| LD₅₀ | 86 mg/kg | Lethal dose for 50% of the mouse population. |
| Therapeutic Index (LD₅₀/ED₅₀) | ~2.5 | Indicates a very low safety margin. |
The narrow therapeutic index highlights significant toxicity at anticonvulsant doses. This high toxicity is the principal reason this compound is not approved for human use and is restricted to research applications [2].
| Issue | Possible Cause | Recommended Action |
|---|---|---|
| High toxicity or cell death | Narrow therapeutic index; mechanism-based irreversible inhibition. | Titrate dosage carefully; start significantly below reported ED₅₀ (e.g., 35 mg/kg in mice). Use lowest effective concentration [2]. |
| Unexpected off-target effects | Inhibition of non-target PLP-dependent enzymes (e.g., ornithine aminotransferase) [3]. | Include stringent controls; validate findings with an alternative GABA-T inhibitor (e.g., vigabatrin) if possible. |
| Variable efficacy in models | Inconsistent drug absorption or distribution; differences in animal models. | Standardize administration route (e.g., IV used in studies [2]) and confirm GABA level increases in target tissues. |
Q1: Has this compound been approved by the FDA for human use? No. This compound has not been approved by the FDA or other regulatory bodies as a pharmaceutical drug due to its high toxicity and narrow therapeutic window. It is currently used solely as a research chemical [3] [2].
Q2: What is the primary safety concern when handling this compound in the lab? The main risk arises from its inherent biological toxicity. While it may not be classified as a hazardous substance by OSHA standards in some contexts, its potent neuroactive properties and low LD₅₀ demand careful handling. Standard practices include using personal protective equipment (PPE) and working within a fume hood or biosafety cabinet [2].
Q3: Are there any known drug-supplement interactions with GABA and this compound? this compound is not used clinically, so human drug interaction data is unavailable. However, given its mechanism of raising brain GABA levels, it could theoretically potentiate the effects of other substances that increase GABAergic activity. In contrast, dietary GABA supplements are considered unlikely to have the same effect, as oral GABA is generally believed not to cross the blood-brain barrier in significant quantities [4] [5] [6].
The following table summarizes the key quantitative findings from a comparative study of GABA-transaminase inhibitors in mice. The Effective Dose (ED50) is the dose at which 50% of the test subjects achieved an anticonvulsant effect, and the Lethal Dose (LD50) is the dose that was fatal to 50% of the subjects [1] [2].
| Measure | Value (mg/kg) | Seizure Model | Notes |
|---|---|---|---|
| Anticonvulsant ED50 | 35 mg/kg | Pentetrazole (chemoconvulsant) | Gabaculine was efficacious against this model [1] [2]. |
| Anticonvulsant ED50 | 37 mg/kg | Maximal Electroshock (MES) | This dose elevated the electroconvulsive threshold by 30V [1] [2]. |
| Lethal Dose (LD50) | 86 mg/kg | - | Highlights a narrow safety margin [1] [2]. |
Critical Toxicity Note: The study concluded that at its anticonvulsant ED50, this compound was already toxic or lethal to the animals. This narrow therapeutic index was a key reason it was deemed unsuitable for clinical use in humans, though it remains a valuable research tool [1] [3] [2].
The data in the table above was generated using standardized in vivo (whole living organism) pharmacological research methods. Below is a detailed breakdown of the key protocols.
This methodology is used to quantify a compound's efficacy in preventing seizures.
The workflow for this established protocol can be visualized as follows:
This protocol runs in parallel to assess a compound's acute toxicity.
The relationship between the two protocols and their key outcomes is shown below:
Understanding this compound's mechanism and its limitations is crucial for designing sound experiments.
This table consolidates essential quantitative data for your experimental planning and data analysis.
| Parameter | Value / Concentration | Experimental Context / Notes |
|---|---|---|
| GABA-T Inhibition (IC₅₀) | 3 μM [1] | Rat brain mitochondrial extracts; time-dependent, follows pseudo-first-order kinetics [1]. |
| GABA Uptake Inhibition (IC₅₀) | 69 μM [1] | Rat brain slices; sodium-dependent uptake [1]. |
| Glutamate Decarboxylase (GAD) Inhibition (IC₅₀) | >1 mM [1] | Rat brain tracts; relatively weak effect [1]. |
| In Vivo Dosing (Mouse, systemic) | 100 mg/kg (ED₅₀ for LORR) [2] 35 mg/kg (ED₅₀ for anticonvulsant effect) [3] 86 mg/kg (LD₅₀) [3] | Induces loss of righting reflex (LORR) [2]. Effective against seizures but shows high toxicity [3]. | | Sensitivity: Human vs. Bacterial GABA-T | ~70x more sensitive [4] | Human GABA-T is far more sensitive to vigabatrin than the Pseudomonas fluorescens enzyme; highlights importance of enzyme source [4]. |
Here are detailed methodologies for key experiments involving gabaculine, adapted from recent literature.
This protocol outlines how to test this compound's inhibitory potency on purified GABA-T, crucial for confirming its time-dependent action [4].
Step 1: Enzyme Preparation
Step 2: GABA-T Activity Assay
Step 3: Inhibitor Pre-incubation & Kinetics
This method describes how to increase brain GABA levels in mice for behavioral or neurochemical studies [2].
Step 1: Drug Preparation & Administration
Step 2: Monitoring Behavioral End-Points
Step 3: Confirming GABA Increase (Ex Vivo)
Q1: My experiment shows this compound's effect is irreversible. Is this expected, and what is the mechanism? A: Yes, this is a defining characteristic. This compound is a mechanism-based irreversible inhibitor [3]. Its structure mimics GABA, allowing it to enter GABA-T's active site and undergo the initial steps of transamination. A key proton abstraction then triggers aromatization of its dihydrobenzene ring. The significant aromatic stabilization energy gained makes the final step of the reaction energetically unfavorable, permanently inactivating the enzyme [3].
Q2: Why am I not observing a strong anticonvulsant effect in my animal model, or why is toxicity high? A: This is a known challenge. Key factors to check:
Q3: Why are my inhibition results inconsistent with literature when I use a bacterial GABA-T? A: The source of GABA-T is critical. A 2021 study demonstrated that human GABA-T is ~70 times more sensitive to the inhibitor vigabatrin than bacterial GABA-T from Pseudomonas fluorescens [4]. This highlights major kinetic differences and underscores the importance of using human or high-identity mammalian (e.g., porcine) GABA-T for inhibitor screening and biochemical studies aimed at human therapeutic development [4].
The following diagram illustrates the catalytic mechanism that leads to the irreversible, time-dependent inhibition of GABA-T by this compound.
The following table consolidates key data from a comparative study in mice, allowing for a direct assessment of each inhibitor's potency, efficacy, and associated risks [1].
| Inhibitor Name | Minimal Effective Dose (mg/kg, i.p.) | Maximal Electroconvulsive Threshold Increase (V) | Brain GABA Increase at Effective Dose | Notable Toxicity and Side Effects |
|---|---|---|---|---|
| Gabaculine | 37 | +30 | ~200% | High toxicity; lethal or toxic at anticonvulsant ED₅₀ [1]. |
| Aminooxyacetic Acid (AOAA) | 13 | +30 | Not Specified | High toxicity; lethal or toxic at anticonvulsant ED₅₀ [1]. |
| γ-Acetylenic GABA | 65 | +30 | ~150% | Inhibits glutamate decarboxylase (GAD); showed no clear activity in several seizure models [1]. |
| Sodium Valproate (VPA) | 125 | +30 | Minimal change | Lower toxicity profile compared to catalytic inhibitors [1]. |
| γ-Vinyl GABA | 1900 | +30 | ~300% | Causes numerous side effects; specificity is doubtful [1]. |
| Ethanolamine O-Sulphate (EOS) | 1440 | +30 | ~70% | Showed no clear activity in several seizure models [1]. |
| GABA | 2800 | +30 | Not Applicable | Minimal effect on pentetrazole threshold [1]. |
Understanding the data in the table requires insight into the mechanisms and experimental details behind it.
Q1: Why is this compound considered highly toxic in my animal models?
Q2: My results with a GABA-T inhibitor are inconsistent across different seizure tests. Is this expected?
Q3: Could off-target effects be confounding my experiment with this compound?
Q4: Are there any known drug interactions I should be aware of?
What is the mechanism of gabaculine's irreversible inhibition? this compound acts as a substrate for GABA-T. Upon transamination by the enzyme, it is converted to a highly reactive intermediate that spontaneously aromatizes into a stable m-carboxyphenylpyridoxamine phosphate derivative. This compound covalently and irreversibly modifies the pyridoxal phosphate (PLP) cofactor, rendering the enzyme inactive [1].
How does this compound compare to other GABA-T inhibitors? A comparative pharmacological study in mice evaluated several GABA-T inhibitors. The table below summarizes key findings for raising the electroconvulsive threshold, a measure of anticonvulsant effect [2] [3].
| Inhibitor | Dose for 30V Threshold Increase (mg/kg, i.p.) | Notable Findings |
|---|---|---|
| This compound | 37 | Effective anticonvulsant, but found to be toxic or lethal at its ED50 in mice [2] [3]. |
| γ-Acetylenic GABA | 65 | Decreased activity of glutamate decarboxylase (GAD); showed no clear activity in several seizure models [2] [3]. |
| γ-Vinyl GABA (Vigabatrin) | 1,900 | Increased brain GABA content by 300%; partially effective as an anticonvulsant [2] [3]. |
| Ethanolamine O-Sulphate (EOS) | 1,440 | Increased brain GABA by 70%; showed no clear anticonvulsant activity in the models tested [2] [3]. |
| Aminooxyacetic Acid (AOAA) | 13 | Effective anticonvulsant, but also toxic or lethal at its ED50 [2] [3]. |
| Problem | Potential Cause | Suggested Solution |
|---|
| Incomplete enzyme inhibition | Insufficient inhibitor concentration or incubation time. | - Confirm this compound concentration is optimized (see protocol below).
This protocol yields active, homodimeric human GABA-T with proper post-translational modifications, ideal for inhibition studies [4].
The following diagram illustrates the key stages of the protein expression and purification workflow:
This method describes how to achieve and confirm GABA-T inhibition in a live animal model.
The diagram below outlines the causal relationship between this compound administration and the subsequent biochemical and functional outcomes:
The table below summarizes key inhibitors based on the search results, which should help in troubleshooting experimental outcomes.
| Inhibitor Name | Primary Target Enzyme | Effect on Enzyme Activity | Key Experimental Findings |
|---|---|---|---|
| Gabaculine [1] [2] | GABA Aminotransferase (GABA-T) | Potent inhibition | Increases GABA concentrations in brain tissue and synaptosomal fractions [2]. |
| Aminoxyacetate (AOAA) [3] [2] | Glutamate Decarboxylase (GAD) | Significant inhibition (>90% at 5 mM in vivo) [3] | Reduces GABA content by 43.9%-81.5% in germinating fava beans; also inhibits GABA-T [3] [2]. |
| γ-Vinyl GABA (Vigabatrin) [4] [2] | GABA Aminotransferase (GABA-T) | Concentration- and time-dependent inactivation [4] | FDA-approved drug for epilepsy; raises brain GABA levels [4] [2]. |
| CPP-115 [4] | GABA Aminotransferase (GABA-T) | Highly efficient inactivation | 186x more efficient than Vigabatrin; granted Orphan Drug status [4]. |
| Ethanolamine O-Sulphate [2] | GABA Aminotransferase (GABA-T) | Weak inhibition | Can cause a two-fold activation of GAD in synaptosomal fractions [2]. |
The following methodology, adapted from the search results, outlines a robust approach for evaluating the effects of potential inhibitors on GAD activity in plant or tissue samples [3].
The diagram below visualizes the key stages of the experimental protocol.
Material Preparation and Treatment:
Application of Stress and Inhibitor:
Sample Collection and Homogenization:
GAD Activity Assay:
GABA and Glutamate Content Measurement:
Q: My experiment shows that this compound treatment increases overall GABA levels. Does this mean it is inhibiting GAD?
Q: What is a suitable positive control inhibitor for GAD?
Q: Why might I detect no change in GAD activity after applying a known inhibitor?
The distinction between inhibitors of synthesis (GAD) and degradation (GABA-T) is critical for interpreting experimental data. If your goal is to probe the GABA shunt, using a specific GAD inhibitor like aminoxyacetate is necessary to quantify the pathway's contribution to GABA pools [3]. The observed effects of a drug in a complex biological system can result from a combination of on-target and off-target interactions, so inhibitor data should be interpreted within the full experimental context.
| Property | Details |
|---|---|
| IUPAC Name | 5-Aminocyclohexa-1,3-diene-1-carboxylic acid [1] |
| Common Form | Hydrochloride salt (e.g., C₇H₉NO₂•HCl) [2] [3] |
| CAS Number | 59556-17-1 [2] [3] |
| Physical Form | White solid [3] |
| Purity | ≥95% [2] [3] |
| Solubility | Soluble in water (25 mg/ml) [3] |
| Recommended Storage | -20°C [3] |
Since a full MSDS was not located, you can take the following steps to obtain it:
You may find the following mechanism of action diagram useful for creating technical materials about this compound.
| Aspect | Gabaculine | Gamma-Vinyl GABA (Vigabatrin) |
|---|---|---|
| Potency (Dose for 30V increase in electroconvulsive threshold in mice) [1] | 37 mg/kg (i.p.) | 1,900 mg/kg (i.p.) |
| Maximal Increase in Brain GABA [1] | Not specified, but all drugs except GABA and VPA increased GABA levels. | ~300% (the highest increase among the drugs studied) [1] |
| Anticonvulsant Efficacy (against ED97 of various convulsants) [1] | Effective; ED50 values could be determined. | Showed no clear activity in the seizure models tested. |
| Effect on GABA Synthesis (Glutamate Decarboxylase Activity) [1] | No significant decrease. | Decreased enzyme activity. [1] |
| Effect on Evoked GABA Release (Rat Cortex) [2] [3] | Substantially reduced Ca2+-dependence of release. | No appreciable reduction in Ca2+-dependence of release. [2] [3] |
| Reported Side Effects / Toxicity [1] | Numerous side effects; toxic or lethal at anticonvulsant ED50. | Numerous side effects. [1] |
| Primary Research Applications | Tool for studying experimental epilepsy [1]; immunocytochemical labeling of glial cells [4]. | Tool for studying experimental epilepsy [1]; approved antiepileptic drug (Vigabatrin) for humans [5]; immunocytochemical labeling of GABAergic neurons [4]. |
The data in the table comes largely from a 1980 comparative study in mice. A key finding was that while both drugs increased brain GABA levels, their ability to protect against induced seizures did not directly correlate with this increase. This compound was a more potent anticonvulsant in several models, but it was also found to be toxic at its effective doses [1]. The study concluded that these GABA-T inhibitors "hardly seem to be suited for treatment of convulsive disorders in human," a view that has since been revised for gamma-vinyl GABA, which is now the approved antiepileptic drug Vigabatrin [5].
Subsequent research has highlighted differences in their mechanisms beyond GABA-T inhibition:
More recent studies on gamma-vinyl GABA (Vigabatrin) have revealed additional mechanisms, such as its ability to inhibit intermediate-conductance Ca2+-activated potassium (IKCa) channels in human glioma cells, which may contribute to its antineoplastic effects [5].
The following diagram illustrates the metabolic pathway (the GABA shunt) and the specific points where these inhibitors act, which underlies their biochemical effects.
The experimental data suggests that the choice between this compound and gamma-vinyl GABA depends heavily on the specific research goals:
For highly potent GABA-T inhibition in basic research, where the primary goal is to rapidly elevate brain GABA levels without the need for clinical translation, This compound may be effective. However, researchers must be cautious of its associated toxicity and its potential to alter calcium-dependent GABA release, which could confound experiments on synaptic transmission [1] [2].
For studies closer to translational medicine or those requiring a specific cellular effect, gamma-vinyl GABA (Vigabatrin) is the more relevant compound. It is a proven clinical drug, and its specificity for neuronal over glial uptake makes it superior for experiments aimed at modulating neuronal GABAergic activity [4] [5].
Key Consideration: The efficacy of these drugs is highly dependent on the experimental model and desired outcome. A potent increase in total brain GABA (as seen with gamma-vinyl GABA) does not automatically translate into stronger anticonvulsant efficacy, which can be influenced by factors like regional specificity, synaptic function, and the presence of side effects [1].
Gamma-aminobutyric acid transaminase (GABA-T), also known as 4-aminobutyrate aminotransferase (ABAT), is a key enzyme in the GABA metabolic pathway [1] [2]. It breaks down the inhibitory neurotransmitter GABA into succinic semialdehyde, with the reaction using the cofactor pyridoxal 5'-phosphate (PLP) [1]. GABA-T inhibitors are a class of drugs that block this enzyme, leading to an increase in neuronal GABA levels. This elevated inhibition is primarily leveraged for treating epilepsy [3].
The table below summarizes classic and contemporary GABA-T inhibitors.
| Inhibitor Name | Status / Key Context | Primary Mechanism | Key Experimental Findings (in mice) |
|---|---|---|---|
| Vigabatrin | FDA-approved anticonvulsant [3] [2] | Irreversible, "catalytic" inhibitor [4] | Increased brain GABA by ~300% at 1900 mg/kg [4] |
| Ethanolamine-O-Sulfate (EOS) | Research tool [4] [3] | Irreversible, "catalytic" inhibitor [4] | Increased brain GABA by 70% at 1440 mg/kg; showed no clear activity in several seizure models [4] |
| Gabaculine | Research tool [4] | Irreversible, "catalytic" inhibitor [4] | Highly potent (37 mg/kg); but anticonvulsant ED50 was toxic or lethal [4] |
| γ-Acetylenic GABA | Research tool [4] | Irreversible, "catalytic" inhibitor; also decreases GAD activity [4] | 65 mg/kg for effect; showed no clear activity in several seizure models [4] |
| Aminooxyacetic Acid (AOAA) | Research tool / unspecific [4] | General enzyme inhibitor [4] | Highly potent (13 mg/kg); but anticonvulsant ED50 was toxic or lethal [4] |
| Valproic Acid | FDA-approved anticonvulsant & mood stabilizer [3] [2] | Multiple; inhibitory effect on GABA uptake, not a direct GABA-T inhibitor [3] [2] | Effective at 125 mg/kg [4] |
A seminal 1980 comparative study evaluated several inhibitors in mice, providing key quantitative data on their effects [4] [5].
Experimental Protocol Summary:
Comparative Pharmacology of GABA-T Inhibitors (Adapted from [4] [5])
| Drug | Dose for 30V Threshold Increase (mg/kg, i.p.) | Increase in Brain GABA (%) | Anticonvulsant Efficacy | Toxicity at ED50 |
|---|---|---|---|---|
| AOAA | 13 | ~200% (estimated from effects) | ED50 determinable | Toxic or lethal |
| This compound | 37 | ~250% (estimated from effects) | ED50 determinable | Toxic or lethal |
| γ-Acetylenic GABA | 65 | ~200% (estimated from effects) | No clear activity | - |
| Valproate | 125 | Not significant | ED50 determinable | - |
| EOS | 1,440 | 70% | No clear activity | - |
| γ-Vinyl GABA (Vigabatrin) | 1,900 | 300% | ED50 determinable in part | - |
| GABA | 2,800 | Not significant | ED50 determinable in part | - |
Recent studies have revealed non-canonical roles of GABA and GABA-T, particularly within the immune system.
The following diagram illustrates the key metabolic and signaling pathways of GABA in neuronal and immune contexts, integrating the concepts discussed.
The table below summarizes key experimental data from a comparative study in mice, which evaluated various inhibitors for their anticonvulsant effects, ability to elevate brain GABA, and toxicity [1] [2]. The doses listed are the amounts required to raise the electroconvulsive threshold by 30 volts.
| Inhibitor Name | Dose (mg/kg) | GABA Increase in Brain | Notable Anticonvulsant Efficacy | Toxicity Notes |
|---|---|---|---|---|
| Gabaculine | 37 | Information Missing | Effective against various seizure models (pentetrazole, strychnine, electroshock) [1]. | Toxic or lethal at its anticonvulsant ED50 [1]. |
| Aminooxyacetic Acid (AOAA) | 13 | Information Missing | Effective against various seizure models [1]. | Toxic or lethal at its anticonvulsant ED50 [1]. |
| γ-Acetylenic GABA | 65 | Information Missing | Showed no clear activity in the seizure models tested [1]. | Caused numerous side effects [1]. |
| γ-Vinyl GABA (Vigabatrin) | 1,900 | ~300% [1] | Partially effective [1]. | Caused numerous side effects [1]. |
| Ethanolamine O-Sulphate (EOS) | 1,440 | ~70% [1] | Showed no clear activity in the seizure models tested [1]. | No side effects reported in the study [1]. |
| Sodium Valproate (VPA) | 125 | Information Missing | Effective [1]. | Information Missing |
This compound is a naturally occurring neurotoxin and a potent, irreversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for GABA catabolism [3]. Its structure is analogous to GABA, allowing it to act as an enzyme-activated inhibitor that becomes irreversibly bound to GABA-T, leading to a sustained increase in brain GABA levels [3].
The following diagram illustrates these two primary mechanisms for elevating GABA levels in the brain.
To generate the comparative data cited, the following general methodologies are used. You can adapt these protocols for in-house testing.
In Vivo Anticonvulsant Testing:
Biochemical Analysis of GABA Levels:
Enzyme Activity and Inhibition Assay:
The following table summarizes key experimental findings on gabaculine's anticonvulsant properties from animal studies.
| Aspect | Experimental Findings | Experimental Model | Citations |
|---|---|---|---|
| Primary Mechanism | Irreversible inhibition of GABA-transaminase (GABA-T), increasing endogenous GABA levels in the brain [1]. | In vitro enzymatic studies [1]. | [1] |
| Anticonvulsant Efficacy | Provided a clear anticonvulsant effect against seizures induced by high doses of chemoconvulsants or electroshock [1]. | Mouse models (in vivo) [1]. | [1] |
| Therapeutic Window (Toxicity) | Effective Dose 50 (ED50): 35 mg/kg; Lethal Dose 50 (LD50): 86 mg/kg. Considered too toxic for clinical use [1]. | Mouse models (intravenous administration) [1]. | [1] |
| Comparative Efficacy (GABA Agonists) | GABA-T inhibitors (like this compound) showed potent anticonvulsant effects on partial onset and secondarily generalized limbic seizures [2]. | Feline kindling model of epilepsy [2]. | [2] |
| Absence of Analgesia | Induces loss of righting reflex (hypnosis) but does not produce immobility in response to noxious stimulus, indicating a lack of analgesic effect [3] [4]. | Mouse behavioral study (response to tail-clamp) [3] [4]. | [3] [4] |
For researchers seeking to replicate or understand the foundational studies, here are the methodologies used in the key experiments cited above.
This compound functions as an indirect GABA receptor agonist. Its structure is analogous to GABA, allowing it to act as an irreversible suicide inhibitor of GABA-transaminase, the enzyme responsible for GABA catabolism [1]. The following diagram illustrates this mechanism and the experimental finding related to its lack of analgesic effect.
Diagram: this compound's Mechanism and Experimental Outcome. This compound irreversibly inhibits GABA-T, increasing synaptic GABA levels and leading to anticonvulsant effects. However, this action does not inhibit the descending analgesic pathway, explaining the lack of effect on pain-induced movement.
The table below summarizes key quantitative data on this compound's effects from animal studies, which serve as indicators of its potency.
| Measure of Effect | Observed Result | Experimental Context | Source |
|---|---|---|---|
| GABA Increase in Brain | Up to 3000% (intracellular) | Rat brain, 6 hours after 100 mg/kg (i.a.) | [1] |
| Electroconvulsive Threshold Elevation | 37 mg/kg (i.p.) | Dose required in mice | [2] |
| GABA-T Activity | Significant decrease | Correlated with GABA increase in rat brain | [1] [3] |
| Glutamate Decarboxylase (GAD) Activity | No significant decrease | Mouse brain; distinguishes it from γ-acetylenic GABA | [2] |
Here are the methodologies from key studies that generated the data cited above.
Protocol 1: Comprehensive Pharmacology and Toxicity in Mice (1980) This study compared several GABA-T inhibitors.
Protocol 2: Brain Metabolism and Compartmentation in Rats (1999) This study focused on the neurochemical effects of GABA-T inhibition.
Protocol 3: In Vivo MRS Detection of GABA Synthesis (2009) This study used advanced spectroscopy to observe the metabolic effects of this compound.
This compound is a catalytic inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for GABA degradation. The following diagram illustrates its role in the GABA metabolic pathway.
This diagram shows that this compound inhibits GABA-T. This inhibition prevents the conversion of GABA into succinic semialdehyde, leading to a significant accumulation of GABA in the brain [2] [1] [3]. Recent research highlights that suppressing GABA-T in astrocytes, in particular, is sufficient to enhance tonic inhibition and modulate neuronal excitability [5].